

Bradykinin (acetate) structure and chemical properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bradykinin (acetate)**

Cat. No.: **B10760427**

[Get Quote](#)

An In-depth Technical Guide to **Bradykinin (Acetate)**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological signaling of bradykinin, with a focus on its acetate salt form. Detailed experimental protocols and structured data are included to support research and development activities.

Bradykinin: Structure and Chemical Identity

Bradykinin is a potent nonapeptide (a peptide containing nine amino acid residues) that belongs to the kinin group of proteins.^{[1][2]} It is a physiologically and pharmacologically active peptide involved in various processes, including inflammation, vasodilation, smooth muscle contraction, and pain.^{[1][3]} The acetate salt of bradykinin is commonly used in research settings.

1.1 Amino Acid Sequence and Structure

The primary structure of bradykinin consists of a nine-amino acid chain with arginine residues at both the N- and C-termini.^[4]

- One-Letter Code: RPPGFSPFR^{[2][5]}
- Three-Letter Code: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg^{[1][4]}

Physicochemical Properties

The chemical and physical properties of **bradykinin (acetate)** are critical for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of **Bradykinin (Acetate)**

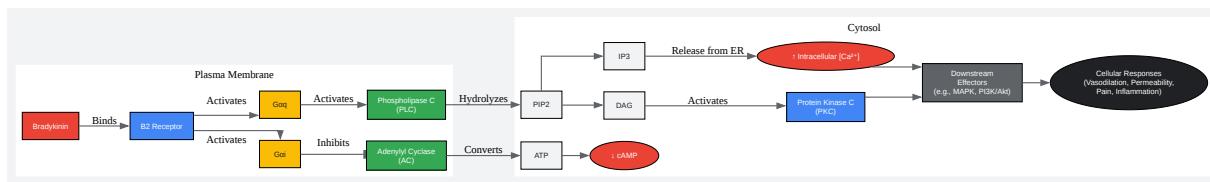
Property	Value	References
Chemical Formula	$C_{50}H_{73}N_{15}O_{11}$	[1] [2] [4]
Molecular Weight	1060.21 g/mol (Free Base)	[2] [4]
CAS Number	58-82-2 (Bradykinin)	[1] [6]
6846-03-3 (Bradykinin Acetate)	[7] [8]	
Appearance	White to off-white lyophilized solid/powder	[9]
Isoelectric Point (pI)	12.0	
Purity (HPLC)	Typically $\geq 95\%$ to $\geq 98\%$	[6] [10]

2.1 Solubility and Storage

Proper dissolution and storage are vital to maintain the integrity and activity of bradykinin peptides.

Table 2: Solubility and Storage Recommendations for **Bradykinin (Acetate)**

Parameter	Recommendation	References
Solubility	Water: ~1 mg/mL	[6]
0.1 M Acetic Acid: 25 mg/mL	[9]	
PBS (pH 7.2): ~2 mg/mL	[7]	
DMSO: ~12 mg/mL	[7]	
Ethanol: ~10 mg/mL	[7]	
Long-Term Storage (Lyophilized)	Store at -20°C or -80°C in a desiccated environment. Stable for years.	[7][11]
Short-Term Storage (Lyophilized)	Refrigeration at 4°C is acceptable for several weeks.	[11]
Storage (Reconstituted Solution)	Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.	[7][11]

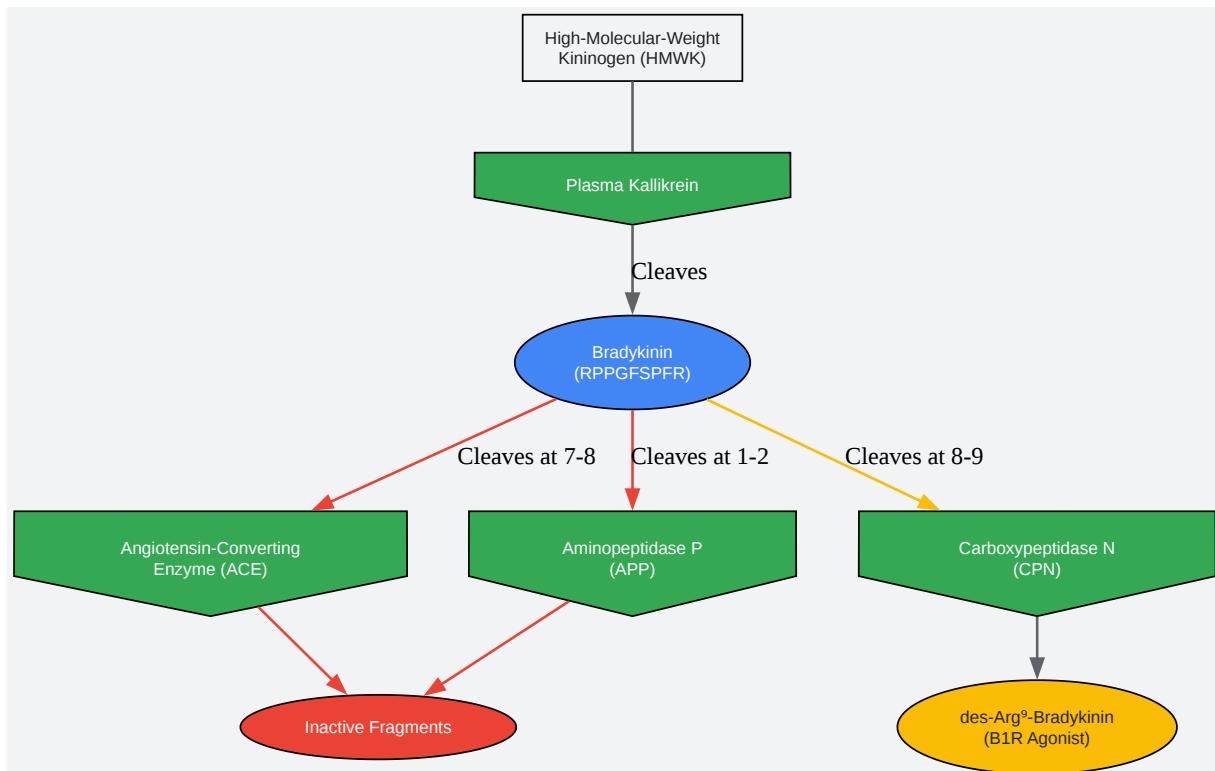

Biological Activity and Signaling Pathways

Bradykinin exerts its effects by binding to two specific G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[12][13][14]

- B2 Receptor (B2R): This receptor is constitutively expressed in various healthy tissues and is responsible for most of the acute physiological effects of bradykinin, including vasodilation. [14][15][16]
- B1 Receptor (B1R): The expression of this receptor is typically low in healthy tissues but is induced by tissue injury, inflammation, and cytokines. It is primarily activated by des-Arg⁹-bradykinin, a metabolite of bradykinin, and is implicated in chronic inflammatory conditions. [12][15][17]

3.1 Bradykinin B2 Receptor Signaling Cascade

Upon binding of bradykinin, the B2 receptor activates multiple intracellular signaling pathways, primarily through coupling with G_q and G_i proteins.[14][16][18]



[Click to download full resolution via product page](#)

Caption: Bradykinin B2 Receptor Signaling Pathway.

3.2 Bradykinin Formation and Degradation

Bradykinin is produced from its precursor, high-molecular-weight kininogen (HMWK), by the enzyme plasma kallikrein.[1][19] Its biological activity is terminated by rapid degradation by several enzymes known as kininases.

[Click to download full resolution via product page](#)

Caption: Bradykinin Formation and Metabolism.

Experimental Protocols and Methodologies

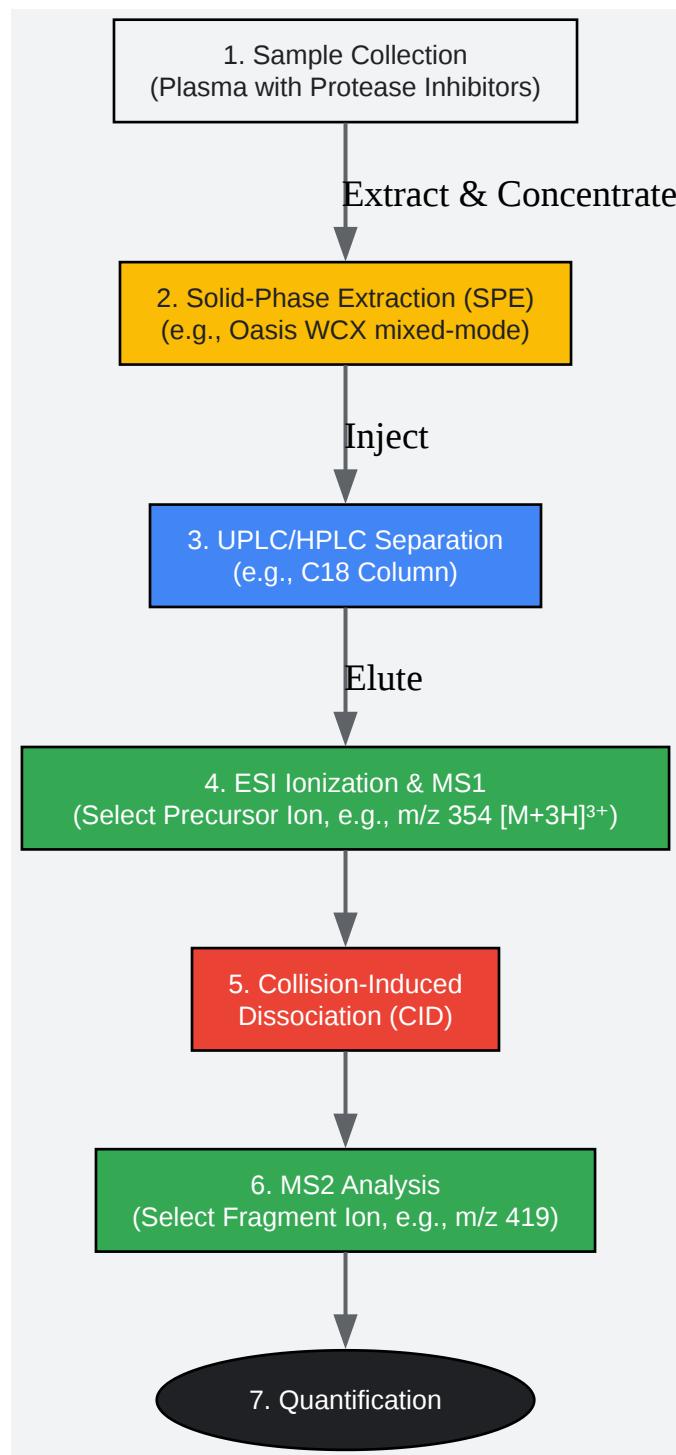
The following sections outline standard protocols for the synthesis, purification, analysis, and biological assessment of bradykinin.

4.1 Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing bradykinin and its analogs.[\[20\]](#)

- Principle: The peptide is assembled step-by-step while the C-terminal amino acid is covalently attached to an insoluble polymer resin. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.
- Methodology:
 - Resin Preparation: Start with a suitable resin, such as a Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid (Arginine), with its side chain protected (e.g., with Pbf).[20]
 - Deprotection: The N-terminal protecting group (typically Fmoc) of the resin-bound amino acid is removed using a mild base, commonly 20% piperidine in dimethylformamide (DMF).
 - Coupling: The next N- α -Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin to form a new peptide bond.
 - Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (Phe, Pro, Ser(tBu), Phe, Gly, Pro, Pro, Arg(Pbf)).
 - Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[20]
 - Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, then collected by centrifugation.

4.2 Purification by RP-HPLC


The crude synthetic peptide requires purification, which is most effectively achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][20]

- Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.

- Typical Protocol:[10][21]
 - Column: C18 analytical or preparative column.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
 - Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-60 minutes. For bradykinin, isocratic elution at around 21% ACN can also be effective for purification.[10]
 - Detection: UV absorbance at 214 nm and 280 nm.
 - Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and analyzed for purity by analytical HPLC and for identity by mass spectrometry.
 - Lyophilization: The pure fractions are lyophilized to obtain the final peptide as a fluffy white powder.

4.3 Analysis and Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bradykinin in complex biological matrices like human plasma.[22][23]

[Click to download full resolution via product page](#)

Caption: LC-MS/MS Workflow for Bradykinin Quantification.

4.4 B2 Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (e.g., K_i , IC_{50}) of test compounds for the bradykinin B2 receptor.[\[16\]](#)

- Principle: The assay measures the ability of a test compound to compete with a labeled ligand (typically a radiolabeled or fluorescently labeled bradykinin analog) for binding to the B2 receptor.
- Materials:
 - Cell membranes prepared from a cell line overexpressing the human B2 receptor (e.g., CHO or HEK293 cells).
 - Labeled Ligand: e.g., $[^3H]$ -Bradykinin.
 - Assay Buffer: e.g., 25 mM HEPES, 1 mM $CaCl_2$, 5 mM $MgCl_2$, 0.2% BSA, pH 7.4.
 - Test compounds at various concentrations.
 - Glass fiber filters and a cell harvester for separating bound from free ligand.
- Methodology:[\[16\]](#)[\[24\]](#)
 - Reaction Setup: In a 96-well plate, combine the cell membranes, the labeled ligand (at a fixed concentration near its K_d), and varying concentrations of the unlabeled test compound.
 - Incubation: Incubate the mixture at room temperature (e.g., for 60-90 minutes) to allow binding to reach equilibrium.
 - Termination and Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound ligand, while the unbound ligand passes through.
 - Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.
 - Detection: Quantify the amount of labeled ligand bound to the filters. For radioligands, this is done using a scintillation counter.

- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bradykinin [bionity.com]
- 2. Bradykinin | C50H73N15O11 | CID 439201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bradykinin - Wikipedia [en.wikipedia.org]
- 4. Bradykinin Definition, Function & Formation | Study.com [study.com]
- 5. qyaobio.com [qyaobio.com]
- 6. Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]
- 7. cdn.caymancode.com [cdn.caymancode.com]
- 8. apexbt.com [apexbt.com]
- 9. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 15. Mechanisms regulating the expression, self-maintenance, and signaling-function of the bradykinin B2 and B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]
- 18. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. firsthope.co.in [firsthope.co.in]
- 20. researchgate.net [researchgate.net]
- 21. mtc-usa.com [mtc-usa.com]
- 22. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. waters.com [waters.com]
- 24. Non-radioactive binding assay for bradykinin and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bradykinin (acetate) structure and chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10760427#bradykinin-acetate-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com